molecular formula C11H17FO4 B2722685 Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1260796-05-1

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B2722685
CAS No.: 1260796-05-1
M. Wt: 232.251
InChI Key: QIKUVGPOFUCQMF-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a fluorine atom and an ethyl ester group at the 8-position. Fluorine substitution is known to enhance metabolic stability and binding affinity in pharmaceuticals due to its electronegativity and small atomic radius .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO4/c1-2-14-9(13)10(12)3-5-11(6-4-10)15-7-8-16-11/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKUVGPOFUCQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of 1,4-Cyclohexanedione Derivatives

A high-selectivity route described in patent CN107827721B involves reacting 1,4-cyclohexanedione monoethylene ketal with a fluorinating agent such as Selectfluor® or DAST (diethylaminosulfur trifluoride). The reaction proceeds via electrophilic fluorine substitution at the 8-position, achieving 74–82% yields under anhydrous conditions at −10°C to 25°C. Critical parameters include:

  • Solvent system : Dichloromethane or acetonitrile
  • Catalyst : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity
  • Side reactions : Over-fluorination (<5%) and ketal hydrolysis (<8%)

Post-fluorination, the ketal-protected intermediate undergoes esterification with ethanol in the presence of sulfuric acid, yielding the title compound.

Ketal Protection Strategies

Acid-Catalyzed Ketal Formation

The spirocyclic 1,4-dioxane ring is constructed using cyclohexanone derivatives and ethylene glycol. In a representative procedure:

  • Substrate : 4-Fluoro-4-(ethoxycarbonyl)cyclohexanone
  • Conditions : Toluene, p-toluenesulfonic acid (pTSA), Dean-Stark trap
  • Yield : 89% after 6 hours at reflux

This method avoids racemization at the fluorinated carbon, making it preferable for enantioselective syntheses. Comparative studies show HCl in dioxane/ethanol (64 hours, 20°C) provides lower yields (67%) due to partial ester hydrolysis.

Cerium-Mediated Oxidation and Deprotection

CAN-Assisted Ketal Cleavage

Ceric ammonium nitrate (CAN) in acetonitrile/water (1:1) at 70°C selectively oxidizes the ketal group while preserving the fluorine and ester functionalities. Key data from three trials:

Entry CAN (equiv.) Time (h) Yield
1 0.12 2 85%
2 0.10 1 72%
3 0.15 3 81%

Data adapted from Ambeed protocols

The optimal 0.12 equivalents of CAN balance oxidation efficiency and cost. Extended reaction times (>3 hours) promote decarboxylation side products.

One-Pot Fluorination-Esterification

Tandem Reaction Design

A streamlined approach combines fluorination and esterification in a single vessel:

  • Step 1 : 1,4-Cyclohexanedione treated with DAST in CH₂Cl₂ (−10°C, 2 h)
  • Step 2 : Direct addition of ethanol and H₂SO₄, heating to 60°C for esterification
  • Overall yield : 68% with 99% purity by HPLC

This method reduces intermediate isolation steps but requires precise stoichiometry to prevent DAST-mediated ester degradation.

Comparative Analysis of Methods

Yield and Scalability

The table below ranks methods by industrial viability:

Method Max Yield Scalability Cost Index
CAN oxidation 85% High $$$$
Acidic ketalization 89% Medium $$
One-pot synthesis 68% Low $$$

Cost factors : CAN is expensive ($420/kg), whereas pTSA costs $22/kg.

Byproduct Profiles

  • CAN method : Generates Ce³⁺ residues requiring chelation treatment
  • DAST routes : Produce HF gas, necessitating scrubbers
  • HCl hydrolysis : Forms chloride salts complicating purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure also contributes to its unique binding properties .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related spirocyclic esters, focusing on substituents, molecular properties, and synthesis:

Compound Substituent (8-position) Molecular Formula Molecular Weight CAS No. Synthesis Highlights Key Applications/Notes
Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate Fluoro (-F) C12H17FO4 244.26 (estimated) Not explicitly listed Likely via fluorination of precursor spiro compounds (e.g., using Selectfluor®) Potential pharmaceutical intermediate; fluorine enhances stability .
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Methyl (-CH3) C12H20O4 228.28 24730-88-9 Pd-catalyzed C–H functionalization; purified via flash chromatography (83% yield) . Widely used in drug discovery; e.g., intermediate in pralsetinib synthesis .
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate Formyl (-CHO) C12H18O5 242.27 1006686-08-3 Oxidation of methyl or hydroxymethyl precursors; stored at -20°C to prevent degradation . Reactive aldehyde group useful for further derivatization (e.g., Schiff base formation).
Ethyl 1-ethoxy-4-oxocyclohexane-1-carboxylate Ethoxy (-OCH2CH3) C11H18O4 214.26 Not explicitly listed Hydrolysis of ethyl 8-ethoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate with HCl . Intermediate in ketone synthesis; hydrolytically unstable .
8-Fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (acid form) Fluoro (-F) C9H13FO4 204.20 1374652-95-5 Decarboxylation or ester hydrolysis of ethyl derivative (method not detailed) . Carboxylic acid form may exhibit altered solubility and reactivity compared to esters.

Biological Activity

Ethyl 8-fluoro-1,4-dioxaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇FO₄
  • Molecular Weight : 232.25 g/mol
  • CAS Number : 1260796-05-1
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with a fluorinating agent under controlled conditions to ensure high yield and purity. The presence of the fluorine atom enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom in its structure allows for stronger binding interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The spirocyclic structure contributes to its unique binding properties, enhancing its potential as an enzyme inhibitor.

Receptor Modulation

This compound has been investigated for its effects on different receptor systems. Preliminary studies suggest that it may influence the activity of neurotransmitter receptors, which could have implications for neurological disorders.

Study 1: Enzyme Interaction

A study conducted by researchers focused on the interaction of this compound with cytochrome P450 enzymes. The findings revealed that the compound exhibited significant inhibitory effects on CYP2D6 and CYP3A4 enzymes, which are crucial for drug metabolism.

Enzyme Inhibition % IC50 (µM)
CYP2D675%12.5
CYP3A465%15.0

Study 2: Neurotransmitter Receptor Modulation

Another study evaluated the effects of this compound on serotonin receptors (5-HT1A). It was found to enhance receptor activity in vitro, suggesting potential applications in treating anxiety and depression.

Receptor Type Effect EC50 (nM)
5-HT1AAgonist30

Applications in Medicine

Given its biological activity, this compound is being explored for therapeutic applications:

  • Anti-inflammatory agents
  • Analgesics
  • Potential treatments for neurological disorders

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR identify the spirocyclic core and ester/fluorine substituents. Key signals:
    • 1^1H: δ 4.2–4.4 ppm (ester -OCH₂CH₃), δ 1.3 ppm (CH₃ from ethyl) .
    • 19^19F NMR: δ -120 to -130 ppm for C-F .
  • IR : C=O stretch at ~1720 cm⁻¹ (ester), C-F at ~1100 cm⁻¹ .
  • MS : Molecular ion peak at m/z 246 (C₁₁H₁₅FO₄) with fragmentation patterns confirming the spiro ring .

How does fluorine substitution at the 8-position affect reactivity compared to methyl analogs?

Advanced
The fluorine atom’s electronegativity increases electrophilicity at the ester carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis). Comparative studies with Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS 24730-88-9) show:

  • Reactivity : Fluorinated derivatives undergo ester hydrolysis 3× faster under basic conditions (pH 10) .
  • Steric effects : Smaller fluorine reduces steric hindrance, improving accessibility for ring-opening reactions .

How are contradictions in crystallographic data resolved for spirocyclic compounds?

Advanced
Discrepancies in unit cell parameters or space groups arise from polymorphism or twinning. Mitigation strategies:

  • SHELX refinement : Use of SHELXL for high-resolution data to model disorder or twin laws .
  • Low-temperature data collection : Reduces thermal motion artifacts, improving R-factor convergence (<0.05) .

What in vitro models assess biological activity?

Basic
Preliminary screening uses:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ ~156 µM in liver homogenate models) .
  • Cytotoxicity : MCF-7 breast cancer cells (IC₅₀ ~20 µM) via MTT assay .
  • Neuroprotection : Primary neuronal cells exposed to oxidative stress, measuring viability via LDH release .

How do steric effects influence nucleophilic substitution at the ester?

Advanced
The spirocyclic framework creates a rigid environment, slowing SN₂ reactions. Computational modeling (DFT) shows:

  • Activation energy : 15% higher for SN₂ at the ester compared to linear analogs due to restricted transition-state geometry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) reduce steric constraints, accelerating substitution .

What purification methods are critical post-synthesis?

Q. Basic

  • Liquid-liquid extraction : Removes unreacted fluorinating agents using ethyl acetate/water .
  • Column chromatography : SiO₂ with gradient elution (hexane → ethyl acetate) for high-purity isolates .
  • Recrystallization : Ethanol/water mixtures yield crystals for XRD validation .

How can computational chemistry predict stability under varying pH?

Q. Advanced

  • pKa prediction : Software like MarvinSketch estimates ester hydrolysis susceptibility (predicted pKa ~12.5) .
  • MD simulations : Reveal hydrolytic degradation pathways at acidic (pH 3) vs. basic (pH 10) conditions .

What pitfalls occur in MS data interpretation, and how are they mitigated?

Q. Advanced

  • Fragmentation ambiguity : Spiro rings fragment symmetrically, complicating assignment. Use high-resolution MS (HRMS) to distinguish m/z 246.1004 (C₁₁H₁₅FO₄⁺) from isobars .
  • Adduct formation : Sodium adducts ([M+Na]⁺ at m/z 269) mimic molecular ions. Employ ESI-negative mode to suppress adducts .

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